

N-Methyldidecylamine: A Comprehensive Technical Guide for Chemical Synthesis and Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methyldidecylamine**

Cat. No.: **B1630444**

[Get Quote](#)

Introduction

N-Methyldidecylamine (CAS No. 7396-58-9) is a tertiary amine that serves as a critical chemical intermediate in a wide array of industrial and pharmaceutical applications.^[1] Its molecular structure, which features two long, ten-carbon alkyl chains and a methyl group attached to a central nitrogen atom, imparts unique physicochemical properties that make it a valuable precursor in the synthesis of specialty chemicals.^[1] This guide provides an in-depth technical overview of **N-Methyldidecylamine**, including its chemical properties, synthesis protocols, and its role as an intermediate, with a focus on applications relevant to researchers, scientists, and professionals in drug development.

Physicochemical and Safety Properties

N-Methyldidecylamine is a clear, colorless to pale yellow liquid with a characteristic fish-like odor.^{[2][3]} It is insoluble in water but soluble in organic solvents.^[3] A summary of its key quantitative properties is presented in the table below.

Table 1: Physicochemical Properties of **N-Methyldidecylamine**

Property	Value	Reference(s)
Molecular Formula	C ₂₁ H ₄₅ N	[4]
Molecular Weight	311.59 g/mol	[4]
Melting Point	-7.4 °C	[2][4]
Boiling Point	145 °C at 2 mmHg	[2][4]
Density	0.807 g/mL at 20 °C	[2][4]
Flash Point	93 °C (200.1 °F) - closed cup	[4][5]
Refractive Index	n _{20/D} 1.448	[4]
Water Solubility	1.2 µg/L	[2][4]
pKa	9.83 ± 0.50 (Predicted)	[3][4]

Table 2: GHS Hazard and Precautionary Information

Category	Information	Reference(s)
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H410 (Very toxic to aquatic life with long lasting effects)	[5][6]
Precautionary Statements	P264, P270, P273, P280, P301+P312, P302+P352	[5][6]
Hazard Classifications	Acute Toxicity 4 (Oral), Skin Irritation 2, Aquatic Acute 1, Aquatic Chronic 1	[5][6]
Signal Word	Warning	[5]

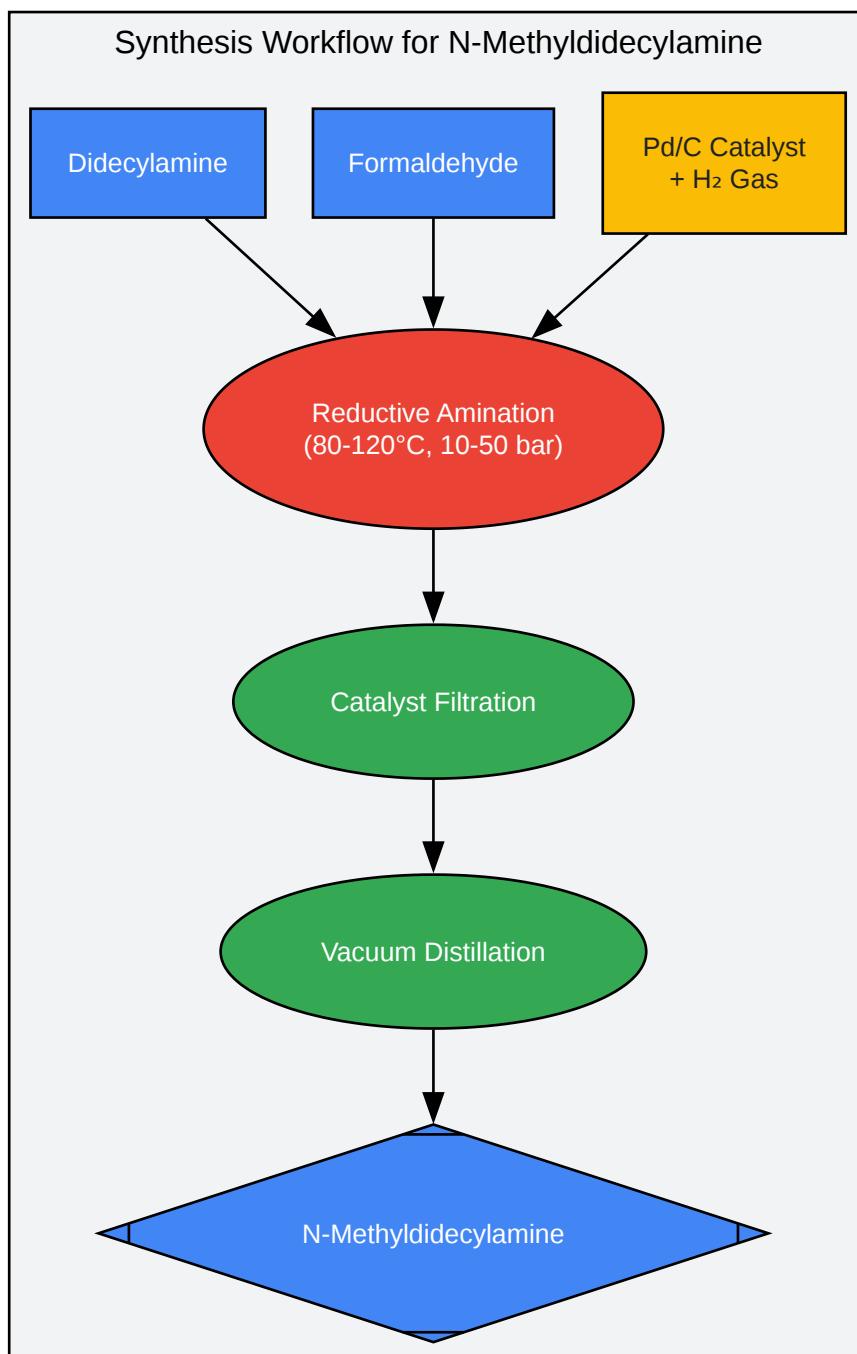
Synthesis of N-Methyldidecylamine

The primary industrial synthesis of **N-Methyldidecylamine** involves the reductive amination of didecylamine with formaldehyde.[7] This method leverages formaldehyde as a methylating

agent, which reacts with the secondary amine to form an imine intermediate that is subsequently reduced.^[7] Alternative methods include the alkylation of a suitable amine with a long-chain alkyl halide and the direct reaction of dodecanol with methylamine under acidic conditions.^[7]

Experimental Protocol: Reductive Amination of Didecylamine

This protocol describes a general laboratory-scale synthesis of **N-Methyldidecylamine**.


Materials:

- Didecylamine
- Formaldehyde (37% solution in water)
- Hydrogen gas
- Palladium on carbon (Pd/C) catalyst (5-10 wt%)
- Anhydrous solvent (e.g., methanol, ethanol)
- Drying agent (e.g., anhydrous magnesium sulfate)

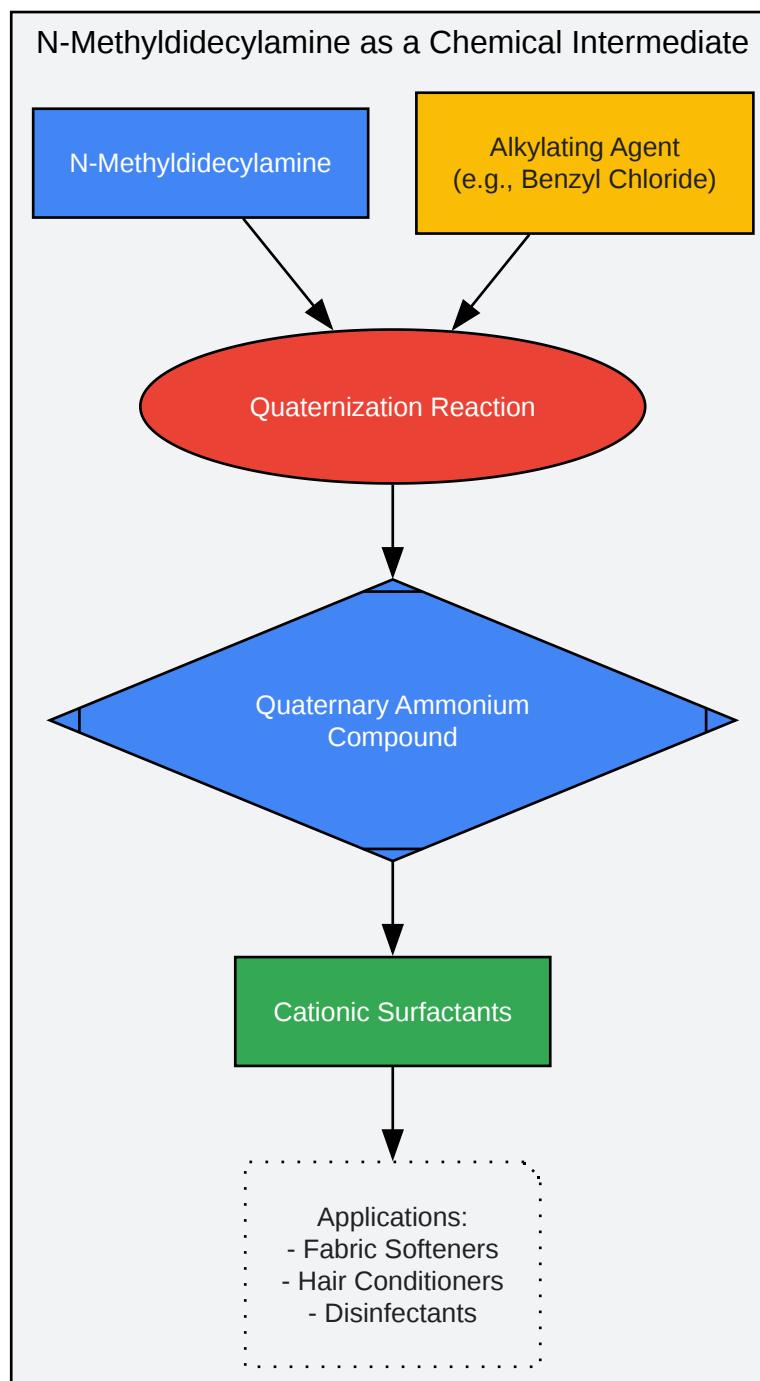
Procedure:

- In a high-pressure reactor (autoclave), dissolve didecylamine in the chosen anhydrous solvent.
- Add the Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the amine.
- Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
- Add the formaldehyde solution to the reaction mixture. A slight molar excess of formaldehyde is typically used.

- Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
- Heat the reaction mixture to a temperature between 80-120 °C and maintain stirring for several hours (4-24 hours), monitoring the reaction progress by techniques such as GC or TLC.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
- Filter the reaction mixture to remove the catalyst.
- The solvent is removed from the filtrate under reduced pressure.
- The crude product can be purified by vacuum distillation to yield pure **N-Methyldidecylamine**.

[Click to download full resolution via product page](#)

General workflow for the synthesis of **N-Methyldidecylamine**.


Applications as a Chemical Intermediate

N-Methyldidecylamine is a versatile intermediate primarily used in the synthesis of quaternary ammonium compounds, which function as cationic surfactants.^{[1][8]} These surfactants have

widespread applications in various industries.

Key Applications:

- **Surfactant Precursor:** It is a key raw material for producing quaternary ammonium compounds used in textile softeners, hair conditioners, and cosmetics.[8]
- **Emulsifiers:** Its amphiphilic nature makes it suitable for stabilizing oil-in-water emulsions in oilfield chemicals, metalworking fluids, and agricultural formulations.[8]
- **Pharmaceutical Synthesis:** It is used as a reagent in the synthesis of novel anthraquinone compounds with potential anticancer properties.[2][4][9][10]
- **Corrosion Inhibitors:** The compound and its derivatives are utilized as corrosion inhibitors in various industrial settings.[3]

[Click to download full resolution via product page](#)

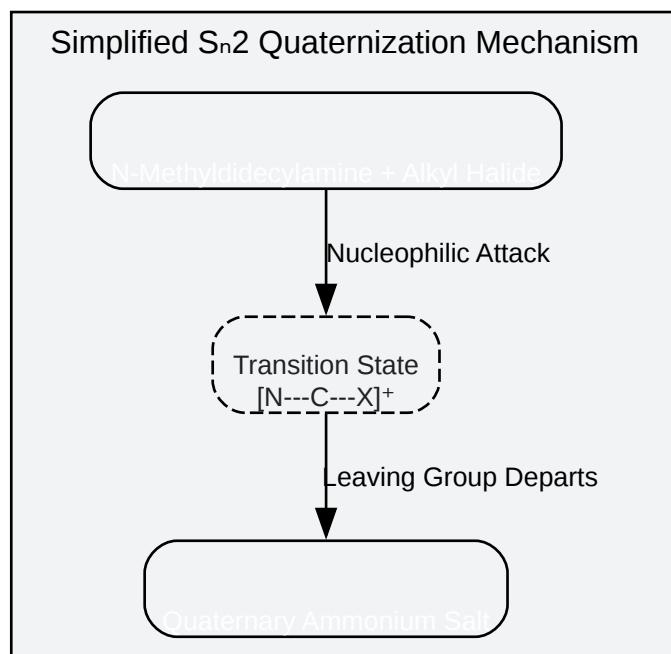
Workflow of **N-Methyldidecylamine** in producing cationic surfactants.

Key Reactions and Mechanisms

N-Methyldidecylamine, as a tertiary amine, undergoes reactions typical of this class of compounds. Its lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

1. Neutralization: It readily reacts with acids in exothermic reactions to form ammonium salts and water.^{[2][4][9]} This is a fundamental acid-base reaction.
2. Alkylation (Quaternization): As a nucleophile, it can react with alkyl halides (e.g., methyl iodide, benzyl chloride) in an SN2 reaction to form quaternary ammonium salts.^{[11][12]} This reaction is crucial for the synthesis of cationic surfactants.^[8]

Experimental Protocol: Synthesis of a Quaternary Ammonium Salt


This protocol outlines the synthesis of N,N-didecyl-N-methyl-N-benzylammonium chloride.

Materials:

- **N-Methyldidecylamine**
- Benzyl chloride
- Aprotic solvent (e.g., acetonitrile, acetone)

Procedure:

- Dissolve **N-Methyldidecylamine** in the chosen aprotic solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add an equimolar amount of benzyl chloride to the solution.
- Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-12 hours). The progress of the reaction can be monitored by TLC.
- Upon completion, the quaternary ammonium salt may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
- The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether) to yield the pure quaternary ammonium salt.

[Click to download full resolution via product page](#)

Simplified S_n2 mechanism for the quaternization of **N-Methyldidecylamine**.

Conclusion

N-Methyldidecylamine is a highly valuable and versatile chemical intermediate with significant applications in the synthesis of surfactants, emulsifiers, and potential pharmaceutical agents. Its unique properties, stemming from its long alkyl chains, make it indispensable in formulations requiring surface activity and in the development of specialty chemicals. A thorough understanding of its synthesis, chemical properties, and reaction mechanisms is essential for researchers and professionals aiming to leverage this compound in new and innovative applications in chemical synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. N-Methyldidecylamine | 7396-58-9 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. N-甲基二癸基胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. Buy N-Methyldidecylamine | 7396-58-9 [smolecule.com]
- 8. gneechemical.com [gneechemical.com]
- 9. N-Methyldidecylamine CAS#: 7396-58-9 [m.chemicalbook.com]
- 10. bocsci.com [bocsci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]
- To cite this document: BenchChem. [N-Methyldidecylamine: A Comprehensive Technical Guide for Chemical Synthesis and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630444#n-methyldidecylamine-as-a-chemical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com